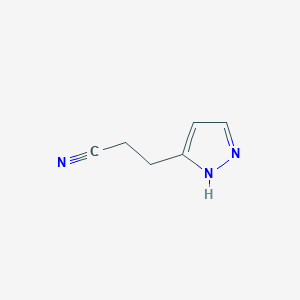

Cyanoethylpyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H7N3 |

|---|---|

Molecular Weight |

121.14 g/mol |

IUPAC Name |

3-(1H-pyrazol-5-yl)propanenitrile |

InChI |

InChI=1S/C6H7N3/c7-4-1-2-6-3-5-8-9-6/h3,5H,1-2H2,(H,8,9) |

InChI Key |

WUVCPAVXBDDGPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NN=C1)CCC#N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyanoethylpyrazole and Its Derivatives

Direct N-Cyanoethylation of Pyrazole (B372694) Cores

The most direct route to N-cyanoethylated pyrazoles involves the formation of a new nitrogen-carbon bond at one of the pyrazole ring's nitrogen atoms. This is predominantly achieved through the addition of the pyrazole to an activated alkene, acrylonitrile (B1666552).

Michael-Type Addition Reactions with Acrylonitrile

The reaction of a compound with an active hydrogen atom across the double bond of acrylonitrile is known as cyanoethylation. asianpubs.org This process, a classic example of a Michael-type addition, is a convenient and widely used method for introducing a propionitrile (B127096) group into a molecule. asianpubs.org The pyrazole N-H bond possesses an active hydrogen, making it a suitable nucleophile for this reaction. The strong electron-withdrawing nature of the nitrile group polarizes acrylonitrile, making the β-carbon atom electrophilic and susceptible to nucleophilic attack by the pyrazole nitrogen. asianpubs.org

The success and efficiency of the N-cyanoethylation of pyrazoles with acrylonitrile are highly dependent on the chosen reaction conditions and catalytic system. The basicity of the pyrazole and the presence of substituents significantly influence the reaction's facility. researchgate.net

Catalysis:

Base Catalysis: Cyanoethylation is generally a base-catalyzed reaction. asianpubs.org Strong bases, such as quaternary ammonium (B1175870) hydroxides (e.g., Triton B), sodium hydroxide (B78521), or potassium hydroxide, are effective in generating the pyrazolate anion, a more potent nucleophile that readily attacks acrylonitrile.

Phase-Transfer Catalysis (PTC): The use of phase-transfer catalysts has been studied for the cyanoethylation of pyrazoles. researchgate.netglobalauthorid.com This method is advantageous as it allows the reaction between the pyrazolate anion (in the solid or organic phase) and acrylonitrile (in the organic phase) to proceed efficiently.

Copper Catalysis: For less reactive or sterically hindered aromatic amines, copper catalysts have been employed. asianpubs.org While often used for amines, this principle can be extended to heterocyclic systems. Catalysts like cupric acetate (B1210297) can facilitate the reaction where other methods fail, possibly through the formation of a copper complex that activates either the pyrazole or acrylonitrile. asianpubs.org It has been noted that cupric acetate can be preferable to cuprous chloride, as the latter may promote dicyanoethylation. asianpubs.org

Acid Catalysis: While less common for pyrazoles, acid catalysts can be used, particularly for substrates with high basicity. Acid catalysts function by activating the acrylonitrile, enhancing the electrophilicity of the β-carbon atom. asianpubs.org

Reaction Conditions: The choice of solvent, temperature, and reaction time are critical parameters that must be optimized. Reactions are often conducted in solvents like aqueous pyridine (B92270) bibliomed.org, or in aprotic media when strong bases are used. asianpubs.org Refluxing temperatures are common, particularly for less reactive substrates.

Table 1: Illustrative Catalysts for Cyanoethylation of N-H Containing Heterocycles

| Catalyst Type | Specific Example(s) | Role | Reference |

|---|---|---|---|

| Base Catalyst | Quaternary Ammonium Hydroxides (Triton B) | Generates pyrazolate anion for nucleophilic attack | asianpubs.org |

| Phase-Transfer | Not specified | Facilitates reaction between phases | researchgate.netglobalauthorid.com |

| Copper Catalyst | Cupric Acetate | Aids reaction of sterically hindered or deactivated substrates | asianpubs.org |

Substrate Scope and Limitations for N-Substitution

The scope of the direct N-cyanoethylation of pyrazoles is broad, but certain limitations exist based on the electronic and steric properties of the pyrazole substrate.

Acidity and Electronic Effects: The ease of the cyanoethylation process is directly related to the acidity of the pyrazole. researchgate.net Pyrazoles functionalized with electron-withdrawing groups are more acidic, facilitating the formation of the pyrazolate anion and thus promoting the reaction. Conversely, electron-donating groups can decrease acidity and slow the reaction rate. For example, 5-aminopyrazole and its derivatives readily undergo cyanoethylation. The reaction of 5-aminopyrazole analogs with acrylonitrile in refluxing aqueous pyridine yields the corresponding 5-amino-1-(β-cyanoethyl)pyrazoles. bibliomed.org Similarly, 3,5-diaminopyrazole reacts with acrylonitrile under these conditions to afford 3,5-diamino-1-β-cyanoethyl pyrazole. bibliomed.org

Steric Hindrance: Sterically hindered pyrazoles, such as those with bulky substituents at positions 3 and 5, may react more slowly or require more forcing conditions. The use of specific catalysts, like cupric acetate, can sometimes overcome the challenges posed by steric hindrance. asianpubs.org

Regioselectivity: For unsymmetrically substituted pyrazoles (e.g., 3-methylpyrazole), the cyanoethylation can result in a mixture of two regioisomers (N1 and N2 substitution). The ratio of these isomers is influenced by the reaction conditions and the nature of the substituent on the pyrazole ring.

Alternative Cyanoethylation Strategies

While the Michael addition of acrylonitrile is the predominant method for N-cyanoethylation, other strategies can be envisaged, though they are less commonly reported in the literature for pyrazoles. Conceptually, the reaction of a pyrazole salt with a 3-halopropionitrile (e.g., 3-chloropropionitrile (B165592) or 3-bromopropionitrile) via a nucleophilic substitution mechanism would also yield the N-cyanoethylpyrazole product. This approach, however, is often less efficient and may present issues with reagent stability and side reactions. The vast majority of documented syntheses rely on the high reactivity and accessibility of acrylonitrile.

Cyclocondensation Approaches to Form Cyanoethylpyrazoles

An alternative to modifying a pre-existing pyrazole ring is to construct the ring with the cyanoethyl group already attached to the hydrazine (B178648) precursor. This method offers excellent control over the regiochemistry of the final product, as the position of the cyanoethyl group is predetermined.

Reactions Involving β-Cyanoethylhydrazine Precursors

The synthesis of substituted pyrazoles can be achieved through the cyclocondensation reaction of a hydrazine with a 1,3-difunctional compound. mdpi.com By using β-cyanoethylhydrazine as the hydrazine component, 1-(β-cyanoethyl)pyrazoles can be synthesized directly.

This strategy has been successfully employed in the synthesis of aminopyrazole derivatives. For instance, the reaction of β-cyanoethylhydrazine with β-ethoxy-α,β-unsaturated nitriles results in the formation of 5-amino-1-β-cyanoethylpyrazoles. researchgate.net In a similar fashion, reacting β-cyanoethylhydrazine with anilinomethylenemalononitrile leads to the production of 3-amino-1-β-cyanoethyl-4-cyanopyrazole. researchgate.net These reactions demonstrate a powerful and regioselective route to highly functionalized cyanoethylpyrazoles that serve as versatile intermediates for further chemical transformations. researchgate.net

Table 2: Synthesis of Cyanoethylpyrazoles via Cyclocondensation with β-Cyanoethylhydrazine

| 1,3-Bis-electrophile Precursor | Product | Reference |

|---|---|---|

| β-Ethoxy-α,β-unsaturated nitriles | 5-Amino-1-β-cyanoethylpyrazoles | researchgate.net |

| Anilinomethylenemalononitrile | 3-Amino-1-β-cyanoethyl-4-cyanopyrazole | researchgate.net |

An exploration of advanced synthetic strategies reveals sophisticated methods for the preparation of cyanoethylpyrazole and its associated derivatives. These methodologies leverage specific condensation and cyclization reactions, as well as innovative techniques involving functionalized building blocks, to construct the target heterocyclic systems.

1

The synthesis of cyanoethyl-substituted pyrazoles can be efficiently achieved through the reaction of β-cyanoethylhydrazine with various unsaturated nitrile compounds. These reactions provide direct routes to functionalized pyrazole cores.

1 Condensation with β-Ethoxy-α,β-Unsaturated Nitriles

A key synthetic route involves the reaction of β-cyanoethylhydrazine with β-ethoxy-α,β-unsaturated nitriles. researchgate.netresearchgate.net This condensation reaction directly yields 5-amino-1-β-cyanoethylpyrazoles. researchgate.netresearchgate.net The process capitalizes on the reactivity of the hydrazine moiety with the unsaturated nitrile system to form the pyrazole ring in a single step. The reaction has been demonstrated with various substituted β-ethoxy-α,β-unsaturated nitriles, leading to a range of this compound derivatives. researchgate.net

Table 1: Synthesis of 5-Amino-1-β-cyanoethylpyrazoles

| Reactant 1 | Reactant 2 (β-Ethoxy-α,β-unsaturated nitrile) | Product | Reference |

|---|---|---|---|

| β-Cyanoethylhydrazine | Ethoxymethylenemalononitrile | 5-Amino-1-β-cyanoethyl-4-cyanopyrazole | researchgate.net |

| β-Cyanoethylhydrazine | Ethyl ethoxymethylenecyanoacetate | 5-Amino-4-carbethoxy-1-β-cyanoethylpyrazole | researchgate.net |

2 Condensation with Anilinomethylenemalononitrile

Another effective method for synthesizing a this compound derivative is the condensation of β-cyanoethylhydrazine with anilinomethylenemalononitrile. researchgate.netresearchgate.net This reaction proceeds to form 3-amino-1-β-cyanoethyl-4-cyanopyrazole. researchgate.netresearchgate.net This specific transformation highlights the utility of different activated vinyl systems in constructing the pyrazole ring with a cyanoethyl substituent at the N1 position.

3 Cyclization with 3-Aminocrotononitrile (B73559)

The reaction between β-cyanoethylhydrazine and 3-aminocrotononitrile initially yields a hydrazone derivative. researchgate.netresearchgate.net This intermediate can then undergo further chemical transformation. Specifically, treatment of the hydrazone with acetic acid induces cyclization, leading to the formation of a pyrazolo[1,5-a]pyrimidine (B1248293) derivative. researchgate.netresearchgate.net If the hydrazone is treated with a mixture of acetic acid and hydrochloric acid, the corresponding hydrochloride salt is formed instead. researchgate.net This method demonstrates a pathway to fused heterocyclic systems originating from a this compound precursor.

2 Utilizing Cyano-Functionalized Building Blocks

The synthesis of pyrazole derivatives, including those that can be precursors to or analogues of this compound, frequently employs cyano-functionalized building blocks. These methods include classic solution-phase reactions, modern solid-supported techniques, and environmentally benign mechanochemical approaches.

1 Reaction of β-Ketonitriles with Hydrazines for 5-Aminopyrazoles

The condensation of β-ketonitriles with hydrazines is one of the most versatile and widely employed methods for the synthesis of 5-aminopyrazoles. beilstein-journals.orgnih.gov The reaction mechanism is understood to begin with a nucleophilic attack by the terminal nitrogen of the hydrazine on the carbonyl carbon of the β-ketonitrile, forming a hydrazone intermediate. beilstein-journals.orgnih.gov This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the nitrile carbon, ultimately yielding the 5-aminopyrazole ring system. beilstein-journals.orgnih.gov This method's adaptability allows for the use of various substituted β-ketonitriles and hydrazines, providing access to a wide array of functionalized pyrazoles. acs.org

2 Solid-Supported Synthesis of 5-Aminopyrazoles

To facilitate product purification and enable combinatorial library generation, solid-phase synthesis strategies for 5-aminopyrazoles have been developed. nih.govbeilstein-journals.org One approach involves the use of resin-supported β-ketonitriles, which react with hydrazines to form resin-bound aminopyrazoles. nih.govbeilstein-journals.org The desired 5-aminopyrazole products are then cleaved from the solid support in high yields. nih.govbeilstein-journals.org

Alternative solid-phase methods have also been reported:

An enamine nitrile can be used as a starting material on a solid support. It is first hydrolyzed to the corresponding β-ketonitrile derivative, which then reacts with hydrazines. The final product is cleaved from the resin. nih.govbeilstein-journals.org

A "catch and release" strategy has been described where a hydrazine is attached to a resin and then reacted with a building block like 2-(1-ethoxyethylidene)malononitrile. beilstein-journals.orgnih.gov

Another method involves heating resin-bound amines with β-ketoesters to form resin-immobilized β-ketoamides. nih.govacs.org These intermediates are then treated with hydrazines and Lawesson's reagent to form the resin-bound 5-aminopyrazole, which is subsequently liberated by treatment with trifluoroacetic acid (TFA). nih.govacs.orgnih.gov

Table 2: Overview of Solid-Phase Synthesis Strategies for 5-Aminopyrazoles

| Starting Material on Solid Support | Key Reagents | Key Features | Reference |

|---|---|---|---|

| Resin-supported β-ketonitriles | Hydrazines | Versatile, good for combinatorial libraries. | nih.govbeilstein-journals.org |

| Resin-supported enamine nitrile | Hydrolysis, then hydrazines | Avoids direct use of potentially unstable β-ketonitriles. | nih.govbeilstein-journals.org |

| Resin-bound hydrazine | 2-(1-Ethoxyethylidene)malononitrile | "Catch and release" strategy. | beilstein-journals.orgnih.gov |

3 Mechanochemical Approaches for Pyrazole Formation

Mechanochemical synthesis, which involves conducting reactions by grinding solid reactants together, often in the absence of a solvent, is an emerging green chemistry technique for pyrazole synthesis. arkat-usa.org This method has been successfully applied to the preparation of various pyrazole derivatives. mdpi.com

Solvent-free synthesis of pyrazoles has been achieved under ball-milling conditions. mdpi.comnih.gov For instance, a two-step mechanochemical protocol can be used, starting with a (3+2)-cycloaddition of in situ-generated nitrile imines and chalcones, followed by the oxidation of the resulting pyrazoline intermediates. mdpi.comnih.gov Other mechanochemical methods for pyrazole synthesis include condensation reactions starting from 1,3-dicarbonyls or chalcones with hydrazine derivatives. mdpi.com These solvent-free approaches are notable for their efficiency and reduced environmental impact. arkat-usa.orgrsc.org

Strategies for Stereoselective and Regioselective Synthesis

The functionalization of the pyrazole ring, a key scaffold in many pharmaceutical compounds, presents unique synthetic challenges, particularly concerning regioselectivity and stereoselectivity. The presence of two adjacent nitrogen atoms in the pyrazole ring often leads to the formation of constitutional isomers, while the introduction of chiral centers in its derivatives necessitates precise control over stereochemistry. This section delves into advanced methodologies developed to address these challenges in the synthesis of this compound and its derivatives.

Control of N1- vs. N2-Cyanoethylation Regioselectivity

The cyanoethylation of pyrazoles, a Michael-type addition reaction, can result in the formation of two primary regioisomers: N1- and N2-cyanoethylpyrazole. The selective synthesis of one isomer over the other is a significant challenge in synthetic organic chemistry. The regiochemical outcome is influenced by a combination of electronic effects of the substituents on the pyrazole ring, steric hindrance, and the specific reaction conditions employed, including the choice of base, solvent, and temperature.

A systematic study on the N-substitution of 3-substituted pyrazoles under basic conditions has shed light on the factors governing regioselectivity. lookchem.com It has been observed that for 3-substituted pyrazoles, N1-alkylation is generally favored. lookchem.com This preference is often attributed to steric hindrance, where the substituent at the 3-position impedes the approach of the electrophile to the adjacent N2-nitrogen, thereby directing the substitution to the less hindered N1-position. lookchem.com Research on the N-alkylation of 3-methylpyrazole (B28129) with iodobenzene, for instance, yielded a mixture of regioisomers with the less hindered N1 isomer being the major product. lookchem.com

The choice of reaction conditions plays a pivotal role in controlling the N1/N2 ratio. The use of a "superbasic media," such as potassium carbonate in dimethyl sulfoxide (B87167) (K2CO3-DMSO), has been shown to facilitate the deprotonation of pyrazoles, enhancing the nucleophilicity of the resulting pyrazolate anion. lookchem.com This increased reactivity allows the alkylation to proceed at room temperature, which can minimize side reactions and improve regioselectivity. lookchem.com In the context of cyanoethylation, which is a Michael addition, similar principles of base and solvent choice can be applied to modulate the reactivity of the pyrazole nucleophile and influence the regiochemical outcome.

Bayesian optimization has been employed to navigate the complex interplay of reaction parameters to achieve high selectivity for either the N1 or N2 isomer in N-methylation of pyrazoles, a reaction analogous to cyanoethylation. nih.gov This approach revealed that factors such as the equivalents of the alkylating agent and the choice of solvent can dramatically shift the selectivity. nih.gov For instance, while many conditions afforded high selectivity for the N1 isomer, achieving high selectivity for the N2 isomer proved more challenging but was ultimately successful through systematic optimization. nih.gov These findings underscore the potential of computational tools in developing highly regioselective cyanoethylation protocols.

A catalyst-free Michael reaction for N1-alkylation of 1H-pyrazoles has been developed, achieving excellent regioselectivity (N1/N2 > 99.9:1). nih.gov This protocol's success with a range of substituted pyrazoles bearing functional groups like bromo, ester, nitro, and nitrile highlights its potential for the regioselective synthesis of functionalized N1-cyanoethylpyrazoles. nih.gov

Table 1: Factors Influencing Regioselectivity in N-Substitution of Pyrazoles

| Factor | Observation | Implication for Cyanoethylation |

| Steric Hindrance | Substituents at the 3-position favor N1-alkylation due to steric shielding of the N2-position. lookchem.com | 3-Substituted pyrazoles are expected to predominantly yield N1-cyanoethylpyrazole. |

| Reaction Conditions | The K2CO3-DMSO system enhances nucleophilicity and allows for milder reaction temperatures, improving regioselectivity. lookchem.com | Optimization of base and solvent is crucial for controlling the N1/N2 ratio in cyanoethylation. |

| Computational Optimization | Bayesian optimization successfully identified conditions for high selectivity of both N1 and N2-methylation. nih.gov | In silico methods can be powerful tools for predicting optimal conditions for selective cyanoethylation. |

| Catalyst-Free Michael Addition | A catalyst-free approach yielded excellent N1-selectivity for various substituted pyrazoles. nih.gov | This methodology offers a promising route for the highly regioselective synthesis of N1-cyanoethylpyrazoles. |

Stereochemical Considerations in Derivative Formation

The synthesis of derivatives from a this compound core often involves the creation of new stereocenters, making stereocontrol a critical aspect of the synthetic strategy. The development of stereoselective methods is essential for accessing enantiomerically pure compounds, which is often a prerequisite for their application in medicinal chemistry and materials science.

Stereoselective synthesis aims to produce a single stereoisomer of a chiral molecule. mdpi.com Methodologies such as asymmetric catalysis, the use of chiral auxiliaries, and substrate-controlled reactions are employed to achieve this goal. mdpi.com In the context of this compound derivatives, these strategies can be applied to reactions involving the cyanoethyl group or the pyrazole ring itself.

For instance, the introduction of substituents onto the pyrazole ring or the cyanoethyl side chain can generate chiral centers. The stereoselective synthesis of such derivatives can be achieved through various means. Copper-catalyzed hydroamination has been utilized for the enantioselective addition of pyrazoles to cyclopropenes, resulting in chiral N-cyclopropyl pyrazoles with high regio- and enantiocontrol. dicp.ac.cn This demonstrates the feasibility of achieving high levels of stereoselectivity in the functionalization of the pyrazole nitrogen.

The Prins reaction is another powerful tool for the stereoselective synthesis of heterocyclic systems. beilstein-journals.org While not directly applied to this compound in the reviewed literature, the principles of using Lewis acids and chiral promotors to control the stereochemical outcome of cyclization reactions are broadly applicable. beilstein-journals.org For example, a derivative of this compound could be designed to undergo an intramolecular Prins-type cyclization, where the stereochemistry of the newly formed ring is dictated by the reaction conditions and the chirality of any catalysts or auxiliaries used.

Furthermore, palladium-catalyzed cascade reactions have been shown to be highly regio- and stereoselective in the synthesis of complex heterocyclic structures. beilstein-journals.org The syn-addition of an in situ-generated arylpalladium complex to a triple bond, followed by further reactions, proceeds with high stereocontrol. beilstein-journals.org This type of methodology could be adapted for the synthesis of complex, stereochemically defined derivatives starting from a suitably functionalized this compound precursor.

The synthesis of complex molecules often relies on the stereospecific transformation of chiral building blocks derived from natural sources. nih.gov Similarly, a chiral this compound derivative, once obtained in enantiomerically pure form, can serve as a versatile starting material for the synthesis of a library of stereochemically related compounds.

Table 2: Strategies for Stereoselective Synthesis Applicable to this compound Derivatives

| Strategy | Description | Potential Application to this compound Derivatives |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer over the other. dicp.ac.cn | Enantioselective functionalization of the pyrazole ring or the cyanoethyl side chain. |

| Chiral Auxiliaries | A chiral molecule is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. mdpi.com | Guiding the stereoselective addition of substituents to a this compound scaffold. |

| Substrate-Controlled Diastereoselection | The existing stereochemistry in a molecule influences the stereochemical outcome of subsequent reactions. | A chiral this compound can be used to synthesize diastereomerically enriched derivatives. |

| Intramolecular Cyclizations | Reactions such as the Prins cyclization can be rendered stereoselective through the use of chiral catalysts or reagents. beilstein-journals.org | Synthesis of fused or spirocyclic derivatives of this compound with defined stereochemistry. |

| Palladium-Catalyzed Cascade Reactions | Multi-step reactions catalyzed by palladium that proceed with high regio- and stereoselectivity. beilstein-journals.org | Construction of complex, polycyclic systems incorporating a this compound moiety with controlled stereochemistry. |

Chemical Reactivity and Transformation of Cyanoethylpyrazole Systems

Reactions at the Pyrazole (B372694) Ring Core

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of two nitrogen atoms. This structure is susceptible to electrophilic attack and, under certain conditions, can undergo nucleophilic additions.

Electrophilic Aromatic Substitution Patterns (e.g., Halogenation, Nitration)

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including pyrazoles. masterorganicchemistry.comdalalinstitute.com The position of substitution on the pyrazole ring is directed by the existing substituents. In the case of N-substituted pyrazoles like cyanoethylpyrazole, the substitution pattern is influenced by the electronic effects of the cyanoethyl group and any other substituents on the ring.

Halogenation: Pyrazoles can be halogenated using various reagents. For instance, the bromination of isoquinoline (B145761) at position 5, followed by nitration at position 8, is a step in the synthesis of more complex heterocyclic systems. mdpi.comnih.gov While not a direct halogenation of a this compound, this illustrates the susceptibility of similar heterocyclic systems to halogenation. Mechanochemical methods using trihaloisocyanuric acids or sodium halides with oxone have also been reported for aryl halogenation. beilstein-journals.org

Nitration: The nitration of pyrazole derivatives is a key reaction for introducing a nitro group, which can serve as a precursor for other functional groups or be important for the properties of the final molecule, such as in energetic materials. researchgate.net The nitration of substituted pyrazole-5-carboxylic acid has been studied, demonstrating the feasibility of this transformation. beilstein-journals.org For example, 5-bromo-8-nitroisoquinoline (B189721) is formed through the nitration of 5-bromoisoquinoline. mdpi.comnih.gov The reaction conditions for nitration can vary, often involving a mixture of concentrated nitric and sulfuric acids. savemyexams.com

Table 1: Examples of Electrophilic Aromatic Substitution on Pyrazole-Related Systems

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| Isoquinoline | Bromine | 5-Bromoisoquinoline | Bromination |

| 5-Bromoisoquinoline | Nitric Acid, Sulfuric Acid | 5-Bromo-8-nitroisoquinoline mdpi.comnih.gov | Nitration |

| Substituted pyrazole-5-carboxylic acid | Nitrating agent | Nitrated pyrazole derivative beilstein-journals.org | Nitration |

Nucleophilic Additions to Ring Carbons

While less common than electrophilic substitution, nucleophilic additions to the pyrazole ring can occur, particularly when the ring is activated by electron-withdrawing groups. The attack of a nucleophile on a carbon atom of the pyrazole ring can lead to the formation of intermediates that can subsequently undergo further reactions. For example, the reaction of 3,5-diaminopyrazole with β-ketoesters involves a nucleophilic attack by the exocyclic amino group. japsonline.com In some instances, lithiated intermediates can be used to introduce substituents onto the pyrazole ring. beilstein-journals.org

Transformations of the Cyanoethyl Moiety

The cyanoethyl group, -CH2CH2CN, attached to the pyrazole nitrogen offers a variety of synthetic possibilities through reactions of the nitrile functional group.

Nitrile Group Reductions to Amines

The reduction of the nitrile group in cyanoethylpyrazoles provides a direct route to the corresponding aminopropylpyrazoles. researchgate.netresearchgate.net This transformation is typically achieved using powerful reducing agents.

Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a common and effective reagent for the reduction of nitriles to primary amines. libretexts.orgchemguide.co.uk The reaction involves the nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. libretexts.org However, in the case of cyanoethylpyrazoles, the reduction with lithium tetrahydridoaluminate can sometimes be accompanied by the elimination of the cyanoethyl group. researchgate.netresearchgate.net

Catalytic Hydrogenation: An alternative method for nitrile reduction is catalytic hydrogenation. This process typically involves hydrogen gas and a metal catalyst such as palladium, platinum, or nickel at elevated temperature and pressure. chemguide.co.uk This method can also convert nitriles to primary amines.

Other Reducing Agents: A variety of other reducing agents have been developed for nitrile reduction, including diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride (B1222165) and ammonia (B1221849) borane (B79455) under thermal conditions. organic-chemistry.org

Table 2: Reagents for the Reduction of Nitriles to Primary Amines

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Ether solvent, followed by acid workup chemguide.co.uk | Primary Amine | Can cause β-elimination of the cyanoethyl group in some cases. researchgate.netresearchgate.net |

| H₂/Palladium, Platinum, or Nickel | Elevated temperature and pressure chemguide.co.uk | Primary Amine | Common catalytic method. |

| Diisopropylaminoborane/LiBH₄ (catalytic) | - | Primary Amine | Reduces a variety of nitriles. organic-chemistry.org |

| Ammonia borane | Thermal decomposition | Primary Amine | Environmentally benign method. organic-chemistry.org |

Hydrolysis of the Nitrile Function to Carboxylic Acids or Amides

The nitrile group of this compound can be hydrolyzed under acidic or basic conditions to yield either a carboxylic acid or an amide. stackexchange.comusp.brlumenlearning.comchemistrysteps.comnumberanalytics.com The outcome of the reaction is highly dependent on the reaction conditions. stackexchange.com

Acid-Catalyzed Hydrolysis: Heating a nitrile with a dilute acid, such as hydrochloric acid, typically leads to the formation of a carboxylic acid and an ammonium (B1175870) salt. stackexchange.comusp.br The reaction proceeds through an amide intermediate which is further hydrolyzed under the acidic conditions. usp.brlumenlearning.com

Base-Catalyzed Hydrolysis: Treatment of a nitrile with an aqueous base, like sodium hydroxide (B78521) solution, followed by acidification, also produces a carboxylic acid. usp.br The initial product of alkaline hydrolysis is a carboxylate salt. chemistrysteps.com

Controlled Hydrolysis to Amides: It is possible to stop the hydrolysis at the amide stage by using controlled conditions. stackexchange.com This can be achieved through methods like using a TFA-H₂SO₄ mixture or an alkaline solution of hydrogen peroxide. stackexchange.com The pH is a critical factor, with a pH range of 7-8 sometimes favoring the formation of the amide. stackexchange.com

Table 3: Hydrolysis of the Nitrile Group

| Reagent(s) | Product | Conditions |

|---|---|---|

| Dilute Acid (e.g., HCl) | Carboxylic Acid | Heating stackexchange.comusp.br |

| Aqueous Base (e.g., NaOH) | Carboxylic Acid (after acidification) | Heating usp.br |

| TFA-H₂SO₄ | Amide | Controlled conditions stackexchange.com |

| Alkaline H₂O₂ | Amide | Controlled conditions stackexchange.com |

Derivatization of the Cyanoethyl Side Chain

Beyond reduction and hydrolysis, the cyanoethyl side chain can undergo other transformations. For example, the cyanoethyl group can participate in cyclization reactions to form more complex heterocyclic structures. smolecule.com The active methylene (B1212753) group adjacent to the nitrile can also be a site for further chemical modification. Additionally, the entire cyanoethyl group can be cleaved under certain basic conditions. nih.gov

Derivatization of Functional Groups on the Pyrazole Ring

The functional groups attached to the pyrazole ring in this compound systems offer a versatile platform for a wide array of chemical transformations. The reactivity of these groups, particularly amino substituents, allows for their conversion into other functionalities and for the construction of more complex fused heterocyclic systems. These derivatizations are crucial for modifying the chemical and physical properties of the parent molecule.

Reactions of Amino-Substituted Cyanoethylpyrazoles

The amino group on the pyrazole ring, typically at the C3 or C5 position, behaves as a nucleophile and is analogous in reactivity to aromatic amines. enamine.net This allows for a range of classical amine reactions, including acylation, reactions with isocyanates and isothiocyanates, and diazotization followed by coupling. enamine.netchim.it These reactions are fundamental in synthesizing a diverse library of pyrazole derivatives.

Amino-substituted cyanoethylpyrazoles readily undergo acylation upon treatment with acylating agents such as acid chlorides or anhydrides. chemguide.co.uk The reaction proceeds via a nucleophilic addition-elimination mechanism, where the lone pair of electrons on the amino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent. This leads to the formation of N-acylated pyrazole derivatives. For instance, the acylation of aminopyrazoles with acetic anhydride (B1165640) yields the corresponding acetylamino derivative. jcsp.org.pk This transformation is significant for introducing carbonyl functionality and for creating amide linkages. ontosight.ailibretexts.org

| Reactant (Aminopyrazole) | Acylating Agent | Product (N-Acylated Pyrazole) | Reference |

| 2-Aminopyrazolo[3,4:3,4]pyrazole | Acetic Anhydride | 2-Acetylaminopyrazolo[3,4:3,4]pyrazole | jcsp.org.pk |

| 5-Amino-3-anilino-1-phenyl-pyrazole | Acetic Anhydride | 5-Diacetylamino-3-anilino-1-phenyl-pyrazole | ontosight.ai |

The nucleophilic amino group of amino-cyanoethylpyrazoles reacts efficiently with the electrophilic carbon atom of isocyanates and isothiocyanates. doxuchem.comresearchgate.net These reactions yield the corresponding urea (B33335) and thiourea (B124793) derivatives, respectively. nih.govpoliuretanos.net For example, 3-amino-4-cyanopyrazole has been shown to react with phenylisothiocyanate and benzoylisothiocyanate to produce N-pyrazolylthiourea derivatives. jcsp.org.pk This type of reaction provides a straightforward method for introducing ureido and thioureido moieties, which are important pharmacophores in medicinal chemistry. jcsp.org.pknih.gov

| Reactant (Aminopyrazole) | Reagent | Product | Reference |

| 3-Amino-4-cyanopyrazole | Phenylisothiocyanate | 1-(4-Cyano-1H-pyrazol-3-yl)-3-phenylthiourea | jcsp.org.pk |

| 3-Amino-4-cyanopyrazole | Benzoylisothiocyanate | N-(1-(4-Cyano-1H-pyrazol-3-yl)carbamothioyl)benzamide | jcsp.org.pk |

Primary amino groups on the pyrazole ring can be converted into a diazonium salt through a process known as diazotization. numberanalytics.compharmdguru.com This reaction is typically carried out by treating the aminopyrazole with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C). numberanalytics.com The resulting pyrazole diazonium salts are reactive intermediates that can undergo various subsequent reactions. researchgate.net

A significant application of these diazonium salts is in azo coupling reactions. libretexts.org The pyrazole diazonium salt acts as an electrophile and reacts with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo compounds. researchgate.net For instance, the diazonium salt derived from an aminopyrazole can be coupled with β-naphthol to yield a brightly colored azo dye. jcsp.org.pk This reaction is a powerful tool for synthesizing pyrazole-containing dyes and for linking the pyrazole core to other aromatic systems.

| Diazonium Salt Precursor | Coupling Agent | Reaction Product | Reference |

| 2-Aminopyrazolo[3,4:3,4]pyrazole | β-Naphthol | 1-[(2,6-Dihydropyrazolo[3,4-c]pyrazol-3-yl)azo]-2-naphthalenol | jcsp.org.pk |

| 3-Phenylpyrazole-5-amine | Benzoylacetonitrile | 2-Benzoyl-3-oxo-3-phenyl-2-(2-(3-phenyl-1H-pyrazol-5-yl)hydrazono)propanenitrile | researchgate.net |

Cyclization Reactions to Fused Heterocyclic Systems

The strategic placement of functional groups on the this compound core enables intramolecular or intermolecular cyclization reactions to form fused heterocyclic systems. These reactions are of immense importance as they lead to the creation of novel polycyclic scaffolds, which are often associated with significant biological activities. semanticscholar.orgresearchgate.net

The synthesis of pyrazolo[1,5-a]pyrimidines is a prominent and extensively studied transformation of amino-substituted pyrazoles. jcsp.org.pkmdpi.com This fused heterocyclic system is a privileged scaffold in medicinal chemistry. mdpi.com The most common synthetic route involves the condensation of a 3-aminopyrazole (B16455) derivative with a 1,3-dicarbonyl compound or its synthetic equivalent. researchgate.netbme.hunih.gov

In the context of cyanoethylpyrazoles, a 3-amino-1-(cyanoethyl)pyrazole can react with various 1,3-dielectrophiles such as ethyl acetoacetate, acetylacetone, or diethyl malonate. researchgate.netresearchgate.net The reaction is believed to proceed through an initial nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons of the 1,3-dielectrophile, followed by an intramolecular cyclization involving the pyrazole ring's N2 nitrogen and the second electrophilic center. Subsequent dehydration affords the aromatic pyrazolo[1,5-a]pyrimidine (B1248293) ring system. researchgate.netbme.hu The specific substituents on the final pyrimidine (B1678525) ring are determined by the nature of the 1,3-dicarbonyl compound used. researchgate.netcore.ac.uk For example, the reaction of 3-amino-1-β-cyanoethyl-4-cyanopyrazole with guanidine (B92328) can lead to the formation of a 5-amino-6,7-dihydropyrazolo[1,5-a]pyrimidine derivative. researchgate.net

| Aminopyrazole Reactant | 1,3-Dielectrophile Reactant | Product (Pyrazolo[1,5-a]pyrimidine) | Reference |

| 3-Amino-4-cyanopyrazole | Ethyl acetoacetate | 3-Cyano-5-hydroxy-7-methylpyrazolo[1,5-a]pyrimidine | researchgate.net |

| 3-Amino-4-cyanopyrazole | Acetylacetone | 3-Cyano-5,7-dimethylpyrazolo[1,5-a]pyrimidine | researchgate.net |

| 3-Amino-4-cyanopyrazole | Diethyl malonate | 3-Cyano-5,7-dihydroxypyrazolo[1,5-a]pyrimidine | researchgate.net |

| 3-Amino-1-β-cyanoethyl-4-cyanopyrazole | Ethanolic Guanidine | 5-Amino-3-cyano-1-(β-cyanoethyl)-1,6-dihydropyrazolo[1,5-a]pyrimidine | researchgate.net |

| 3-Aminopyrazole | Isoflavone (conventional heating) | 6,7-Diarylpyrazolo[1,5-a]pyrimidines | nih.gov |

Formation of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are a significant class of heterocyclic compounds, known for their potential as kinase inhibitors and their broad range of biological activities. mdpi.commdpi.com The fusion of a pyrazole ring with a pyrimidine ring creates a scaffold with multiple active sites, making these compounds valuable precursors in the synthesis of new therapeutic agents. mdpi.comekb.eg

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives can be achieved from this compound precursors through various synthetic routes. One common method involves the reaction of 5-amino-1-(β-cyanoethyl)pyrazoles with different reagents to construct the pyrimidine ring.

For instance, 5-amino-1-(β-cyanoethyl)pyrazoles can react with carbon disulfide to yield pyrazolo[3,4-d]-6(7H)-m-thiazinethione derivatives. These intermediates can then be converted into the corresponding pyrazolo[3,4-d]pyrimidine derivatives by treatment with aqueous sodium hydroxide solution. researchgate.net

Another approach involves the cyclization of 5-amino-1-(β-cyanoethyl)pyrazole derivatives. For example, the treatment of 3-amino-2-(1-(β-cyanoethyl)-5-amino-1H-pyrazol-4-yl)-3-oxopropanenitrile with ethanolic guanidine can lead to the formation of a 5-amino-6,7-dihydropyrazolo[1,5-a]pyrimidine derivative. This can be subsequently converted to the corresponding oxo derivative. researchgate.net

A variety of pyrazolo[3,4-d]pyrimidines have been synthesized and characterized. mdpi.com The reaction of 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with different alkylating agents like methyl iodide, propargyl bromide, and phenacyl bromide has yielded a series of novel pyrazolo[3,4-d]pyrimidine derivatives. mdpi.com

The table below summarizes the synthesis of some pyrazolo[3,4-d]pyrimidine derivatives.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Formic acid | 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Good | mdpi.com |

| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Methyl iodide | 3,5-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Good | mdpi.com |

| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Propargyl bromide | 1-phenyl-3-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Good | mdpi.com |

| 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Phenacyl bromide | 1-phenyl-3-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | Good | mdpi.com |

| 4-chloro-1-(2-chloro-2-phenylethyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidine | 3-Chloroaniline | N-(3-chlorophenyl)-1-(2-chloro-2-phenylethyl)-6-(isopropylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 65 | mdpi.com |

| N-(4-chlorophenyl)-6-(methylthio)-1-(2-phenylvinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | m-Chloroperoxybenzoic acid | N-(4-chlorophenyl)-6-(methylsulfonyl)-1-(2-phenylvinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | 71 | mdpi.com |

Formation of Pyrazolotriazine Derivatives

The reactivity of cyanoethylpyrazoles also extends to the formation of pyrazolotriazine systems. While the provided search results primarily focus on the synthesis of pyrazolo[1,5-a]pyrimidines, which are isomeric to pyrazolotriazines, they offer insights into the cyclization strategies that could be applicable.

For example, the reaction of β-cyanoethylhydrazine with β-ethoxy-α,β-unsaturated nitriles leads to the formation of 5-amino-1-β-cyanoethylpyrazoles. researchgate.net These intermediates, possessing both an amino group and a cyanoethyl group, are key for subsequent cyclization reactions.

One documented instance shows that the hydrazone derivative formed from the reaction of 3-aminocrotononitrile (B73559) and β-cyanoethylhydrazine can be converted into a pyrazolo[1,5-a]pyrimidine derivative upon treatment with acetic acid. researchgate.net This type of intramolecular cyclization, involving the amino group and the cyanoethyl functionality, is a plausible pathway for the construction of fused heterocyclic systems.

Further research is needed to specifically delineate the reaction conditions and pathways leading to the formation of various pyrazolotriazine isomers from this compound precursors.

Metal-Catalyzed Cross-Coupling Reactions (e.g., C-C, C-N Bond Formations)

Transition metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. eie.grwiley.com These reactions have been widely applied in the synthesis of complex molecules, including pharmaceuticals and materials. eie.gr

While specific examples of metal-catalyzed cross-coupling reactions directly involving a "this compound" moiety as a substrate were not explicitly detailed in the search results, the general principles of these reactions are highly relevant to the functionalization of such heterocyclic systems. Pyrazole derivatives, in general, can be functionalized through these methods.

C-C Bond Formation:

The formation of new C-C bonds is fundamental to the construction of complex organic molecules. nih.govscholaris.ca Transition metals like palladium, nickel, and copper are commonly used to catalyze these reactions. wiley-vch.de

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. It is a versatile method for forming C(sp²)-C(sp²) bonds. eie.grwiley-vch.de

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. eie.gr

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wiley-vch.de

Radical SAM Enzymes: In nature, some enzymes, known as radical SAM enzymes, catalyze C-C bond formation through a radical mechanism. nih.gov These reactions often involve the formation of a radical on an sp³ carbon, which then attacks an sp² carbon center. nih.gov

The development of CO surrogate reagents has also facilitated palladium-catalyzed carbonylation reactions for C-C bond formation, offering a safer alternative to using carbon monoxide gas directly. tcichemicals.com

C-N Bond Formation:

The construction of C-N bonds is crucial for the synthesis of a vast array of nitrogen-containing compounds. princeton.edu

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, leading to the formation of a C-N bond. eie.gr

Chan-Lam Coupling: This copper-catalyzed reaction allows for the formation of aryl C-N bonds by coupling boronic acids with amines. organic-chemistry.org It can often be performed under mild conditions in the presence of air. organic-chemistry.org

Enzyme-Catalyzed Reactions: Recent research has uncovered novel enzymatic methods for C-N bond formation. For instance, a Baeyer-Villiger monooxygenase has been engineered to catalyze the formation of C-N bonds through a radical-mediated mechanism. princeton.edu Polyketide synthases have also been shown to catalyze C-N bond formation, demonstrating the versatility of these enzymes. nih.gov

Photochemical Methods: Visible-light-induced reactions have emerged as a greener approach for intramolecular C-N bond formation, for example, in the synthesis of indoles. rsc.org

The table below provides a general overview of common metal-catalyzed cross-coupling reactions.

| Reaction Name | Bond Formed | Typical Catalyst | Reactants |

| Suzuki-Miyaura Coupling | C-C | Palladium | Organoboron compound + Organohalide |

| Heck Reaction | C-C | Palladium | Alkene + Organohalide |

| Sonogashira Coupling | C-C | Palladium/Copper | Terminal alkyne + Aryl/Vinyl halide |

| Buchwald-Hartwig Amination | C-N | Palladium | Amine + Aryl/Vinyl halide or triflate |

| Chan-Lam Coupling | C-N | Copper | Amine + Boronic acid |

Given the presence of reactive sites on the pyrazole ring and the cyanoethyl group, this compound derivatives are potential substrates for various metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

Mechanistic and Regiochemical Investigations of Cyanoethylpyrazole Reactions

Elucidation of Reaction Mechanisms in N-Cyanoethylation

The N-cyanoethylation of pyrazoles is a pivotal reaction for introducing the cyanoethyl moiety onto the pyrazole (B372694) ring, a process that proceeds via a well-established nucleophilic addition mechanism. wikipedia.org This transformation is fundamental for synthesizing various derivatives with significant applications in medicinal and materials chemistry.

Detailed Studies of Michael Addition Pathways

The N-cyanoethylation of a pyrazole with acrylonitrile (B1666552) is a classic example of a Michael addition reaction. wikipedia.org In this process, the pyrazole, which contains an acidic N-H proton, is first deprotonated by a base to form a nucleophilic pyrazole anion. mdpi.com This anion then acts as the Michael donor.

The Michael acceptor is acrylonitrile, where the double bond is activated by the electron-withdrawing nitrile group. This activation polarizes the molecule, rendering the β-carbon electrophilic and susceptible to nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

The reaction mechanism proceeds in three main steps: masterorganicchemistry.com

Deprotonation: A base abstracts the proton from the pyrazole's pyrrole-like nitrogen atom, generating a resonance-stabilized pyrazole anion.

Nucleophilic Attack: The pyrazole anion attacks the β-carbon of the acrylonitrile molecule. This conjugate addition results in the formation of a new carbon-nitrogen bond and a new enolate intermediate. masterorganicchemistry.com

Protonation: The enolate intermediate is then protonated, typically by the conjugate acid of the base used or a protic solvent, to yield the final N-cyanoethylpyrazole product.

Role of Solvents and Catalysts in Reaction Kinetics

The rate and efficiency of N-cyanoethylation are significantly influenced by the choice of solvents and catalysts. The reaction is typically base-catalyzed, with the strength and steric properties of the base playing a crucial role. wikipedia.org

Catalysts:

Base Catalysts: Strong bases are often used to facilitate the initial deprotonation of the pyrazole. However, the choice of base can also influence the reaction pathway. For instance, in reactions of substituted acyl pyrazoles with acetone (B3395972) cyanohydrin, using MgBu₂ favored the Michael addition, whereas using 1,1,3,3-tetramethylguanidine (B143053) (TMG) led to an alcoholysis reaction instead. sioc-journal.cn

Phase-Transfer Catalysts (PTC): Phase-transfer catalysis is an effective technique, particularly when dealing with reactants in different phases. researchgate.netresearchgate.net This method has been successfully used for the cyanoethylation of pyrazoles with acrylonitrile, improving reaction rates and yields. researchgate.net It has also been employed in the synthesis of 1-vinylpyrazoles, which involves a dehydrochlorination step following N-alkylation. mdpi.com

N-Methylimidazole: This compound has been shown to be a promising catalyst for aza-Michael reactions, enabling the efficient synthesis of N-heterocyclic derivatives from α,β-unsaturated carbonyl compounds. researchgate.net

Solvents: The solvent can affect reaction kinetics by influencing the solubility of reactants and stabilizing intermediates. While some aza-Michael additions can be performed under solvent-free conditions, the choice of solvent is often critical. d-nb.info Studies have investigated the effect of the solvent on reaction yield and kinetics in related N-sulfonylation reactions. kau.edu.sa For instance, the use of hexafluoroisopropanol (HFIP) as a solvent has been shown to allow the 1,4-addition of even poor nucleophiles onto Michael acceptors. researchgate.net

Table 1: Influence of Catalysts and Conditions on Cyanoethylation and Related Michael Additions

| Catalyst/Condition | Substrates | Effect/Outcome | Reference |

|---|---|---|---|

| Base Catalysis | Pyrazole and Acrylonitrile | Promotes deprotonation of pyrazole, initiating the Michael addition. | wikipedia.org |

| Phase-Transfer Catalysis (PTC) | Pyrazoles and Acrylonitrile | Enhances reaction rate and yield, especially in heterogeneous systems. | researchgate.netresearchgate.net |

| MgBu₂ vs. TMG | Substituted Acyl Pyrazole and Acetone Cyanohydrin | Demonstrates catalytic control over reaction pathway; MgBu₂ favors Michael addition while TMG favors alcoholysis. | sioc-journal.cn |

| Solvent-Free | Imidazoles and Acrylates | Achieves quantitative formation of Michael adducts, highlighting potential for green chemistry. | d-nb.info |

| Hexafluoroisopropanol (HFIP) Solvent | Aromatic Amines and Michael Acceptors | Enables addition of poor nucleophiles without additional promoters. | researchgate.net |

Regioselectivity in Heterocyclic Annulation Reactions

When cyanoethylpyrazoles are used as building blocks for more complex fused heterocyclic systems, the issue of regioselectivity becomes paramount. Annulation reactions involve the formation of a new ring fused to the pyrazole core, and the orientation of this new ring is determined by several competing factors.

Factors Governing Regio-Orientation in Cyclocondensations

The regioselectivity of cyclocondensation reactions involving pyrazoles is primarily governed by the electronic and steric properties of the substituents on the pyrazole ring. mdpi.com The pyrazole ring itself possesses two distinct nitrogen atoms: a pyrrole-type (N1) and a pyridine-type (N2), which exhibit different nucleophilic characteristics.

Electronic Effects: Electron-donating groups on the pyrazole ring can increase the nucleophilicity of the adjacent nitrogen atoms, influencing the site of initial attack. Conversely, electron-withdrawing groups decrease nucleophilicity.

Steric Hindrance: Bulky substituents at the C3 or C5 positions of the pyrazole ring can sterically hinder the adjacent N1 or N2 positions, respectively. mdpi.com This often directs the incoming electrophile to the less hindered nitrogen atom. In multicomponent syntheses of N-functionalized pyrazoles, steric influences are often credited for the observed regioselectivity. beilstein-journals.org

Reaction Conditions: The catalyst and solvent system can also play a role in directing the regiochemical outcome of annulation reactions. For example, in palladium-catalyzed C-H activation/annulation reactions, the site of activation can be determined by steric repulsion between substituents and the metal catalyst. mdpi.com

Table 2: Factors Influencing Regioselectivity in Pyrazole Annulation

| Factor | Description | Example Outcome | Reference |

|---|---|---|---|

| Steric Hindrance | Bulky groups at C3/C5 positions block the adjacent nitrogen atom. | Reaction occurs at the less sterically hindered nitrogen. | mdpi.com |

| Electronic Effects | Electron-donating/withdrawing groups alter the nucleophilicity of the ring nitrogens. | Reaction is directed towards the more nucleophilic nitrogen atom. | mdpi.com |

| Catalyst Coordination | Metal catalysts in C-H activation reactions can be directed by existing functional groups. | Regioselective annulation is achieved through chelation-assisted activation. | openresearchlibrary.org |

| Nucleophilicity of Attacking Atom | In substituted hydrazines, the more nucleophilic nitrogen atom dictates the product isomer. | Aliphatic hydrazines preferentially form one pyrazole isomer due to the higher electron density on the secondary nitrogen. | beilstein-journals.org |

Competing Nucleophilic Sites in Polyfunctional Pyrazoles

Polyfunctional pyrazoles, such as aminopyrazoles, present additional regiochemical challenges due to the presence of multiple competing nucleophilic sites. mdpi.com Besides the two ring nitrogen atoms, the exocyclic amino group can also act as a nucleophile.

In the condensation of aminopyrazoles with bifunctional reagents, the initial reaction can occur at either the ring nitrogen or the exocyclic amino group. semanticscholar.org This leads to two possible reaction pathways and potentially isomeric products. For example, the reaction of 4-phenyldiazenyl-1H-pyrazole-3,5-diamine with a propenenitrile derivative could proceed via initial condensation at the ring nitrogen or the exocyclic amino function, leading to two different isomeric pyrazolo[1,5-a]pyrimidine (B1248293) products. semanticscholar.org The final structure often needs to be confirmed using advanced spectroscopic techniques like NOE difference experiments. semanticscholar.org

The inherent properties of the pyrazole ring, with its acidic pyrrole-like nitrogen and basic pyridine-like nitrogen, mean that the reaction environment (acidic or basic) can significantly influence which site is more reactive. mdpi.com

Kinetic and Thermodynamic Control in Product Formation

In chemical reactions where multiple products can be formed, the product distribution can be governed by either kinetic or thermodynamic control. wikipedia.org This concept is highly relevant to reactions involving pyrazole derivatives, where isomeric products are common.

Kinetic Control: Under conditions of kinetic control (typically low temperatures, short reaction times), the major product is the one that is formed fastest. libretexts.orglibretexts.org This product, known as the kinetic product, is formed via the reaction pathway with the lowest activation energy. wikipedia.org These reactions are often irreversible under the given conditions. libretexts.org

Thermodynamic Control: Under conditions of thermodynamic control (typically higher temperatures, longer reaction times), the reaction is reversible, allowing an equilibrium to be established between the products. wikipedia.orglibretexts.org The major product is the most thermodynamically stable one, known as the thermodynamic product, regardless of the activation energy required to form it. libretexts.org

A classic example is the addition of HBr to 1,3-butadiene, where different temperatures yield different ratios of the 1,2-addition (kinetic) and 1,4-addition (thermodynamic) products. libretexts.org Similarly, in the deprotonation of an unsymmetrical ketone, low temperatures and sterically demanding bases favor the formation of the kinetic enolate (from the most accessible proton), while conditions that allow for equilibration lead to the more stable, highly substituted thermodynamic enolate. wikipedia.org

In the context of cyanoethylpyrazole chemistry, the alkylation of the pyrazole ring can lead to different isomers. The N1- and N2-substituted isomers may have different thermodynamic stabilities and different activation energies for their formation. By carefully selecting reaction conditions such as temperature, solvent, and reaction time, it is possible to selectively favor the formation of either the kinetic or the thermodynamic product. For a reaction to have different kinetic and thermodynamic products, a necessary condition is reversibility or a mechanism that permits equilibration between the products. wikipedia.org

Table 3: Comparison of Kinetic and Thermodynamic Control

| Factor | Kinetic Control | Thermodynamic Control | Reference |

|---|---|---|---|

| Governing Principle | Rate of reaction | Stability of product | libretexts.orgdergipark.org.tr |

| Predominant Product | The one formed fastest (lowest activation energy). | The most stable one (lowest Gibbs free energy). | wikipedia.orglibretexts.org |

| Typical Conditions | Low temperature, short reaction time. | High temperature, long reaction time. | wikipedia.orgmasterorganicchemistry.com |

| Reversibility | Reaction is effectively irreversible. | Reaction is reversible, allowing equilibrium. | wikipedia.orglibretexts.org |

Investigations of Intermediate Species and Transition States

The elucidation of reaction mechanisms is a cornerstone of modern organic chemistry, providing the insights necessary to control reaction outcomes, optimize conditions, and design novel transformations. A critical aspect of these investigations is the characterization of transient species, namely reaction intermediates and transition states. While specific, detailed mechanistic studies focusing exclusively on this compound are not extensively documented in publicly available literature, this section outlines the established experimental and computational methodologies that would be employed to investigate its reaction pathways. These techniques are fundamental to understanding the regiochemical and mechanistic aspects of reactions involving this compound.

At the heart of mechanistic investigations lies the identification and characterization of reaction intermediates—species that exist for a finite lifetime during the conversion of reactants to products. google.com Due to their often high reactivity and short lifespans, detecting these intermediates can be challenging. luisrdomingo.commdpi.com A variety of spectroscopic techniques are typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR spectroscopy is a powerful tool for monitoring the progress of a reaction directly in the reaction vessel. nih.gov By acquiring spectra at various time intervals, it is possible to observe the appearance and disappearance of signals corresponding to intermediates. rsc.org For a reaction involving this compound, characteristic shifts in the proton (¹H) and carbon (¹³C) NMR spectra would be expected for any intermediate species, providing structural information. vulcanchem.commsu.edu For instance, if a reaction involves the transformation of the cyano group or modification of the pyrazole ring, significant changes in the chemical shifts of adjacent protons and carbons would be anticipated. Two-dimensional NMR techniques, such as COSY and HSQC, could further aid in the structural assignment of these transient species.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for detecting charged intermediates in solution, even at very low concentrations. luisrdomingo.commdpi.comrsc.org In the context of this compound reactions, ESI-MS could be used to "fish" for cationic or anionic intermediates that may form, for example, during acid- or base-catalyzed processes. mdpi.com The mass-to-charge ratio of a detected ion provides its elemental composition, offering direct evidence for a proposed intermediate. researchgate.net Tandem mass spectrometry (MS/MS) can further be used to fragment the detected intermediate, providing valuable structural clues. nih.gov

Infrared (IR) Spectroscopy: In-situ IR spectroscopy can monitor changes in functional groups during a reaction. For this compound, the characteristic nitrile (C≡N) stretching frequency would be a key probe. Any reaction involving this group would lead to a change or disappearance of this vibrational band, potentially with the appearance of new bands corresponding to an intermediate.

Complementary to experimental detection, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful approach to studying both intermediates and transition states. rsc.orgwhiterose.ac.ukstackexchange.com Transition states are, by definition, fleeting configurations at the highest potential energy point along a reaction coordinate and cannot be isolated experimentally. researchgate.netnumberanalytics.com

Computational Modeling of Reaction Pathways: DFT calculations can be used to map the potential energy surface of a reaction. researchgate.net This involves calculating the energies of reactants, products, and all plausible intermediates and transition states. rsc.org The pathway with the lowest activation energy is generally considered the most likely mechanism. rsc.org For a reaction of this compound, computational models could, for example, elucidate the preference for reaction at different positions on the pyrazole ring by comparing the activation barriers for each pathway.

The table below illustrates hypothetical energy data that could be obtained from a DFT study of a reaction involving this compound, showcasing how computational chemistry can be used to compare different potential reaction pathways.

| Species | Pathway A: Reaction at N1 | Pathway B: Reaction at N2 |

| Reactants | 0.0 | 0.0 |

| Intermediate 1 | -5.2 | -3.8 |

| Transition State 1 | +15.7 | +21.3 |

| Intermediate 2 | -12.4 | -9.1 |

| Transition State 2 | +10.1 | +18.5 |

| Products | -25.6 | -25.6 |

| All energies are hypothetical and given in kcal/mol relative to the reactants. |

In this hypothetical example, Pathway A, involving reaction at the N1 position of the pyrazole ring, proceeds through a lower energy transition state (+15.7 kcal/mol) compared to Pathway B (+21.3 kcal/mol), suggesting that Pathway A would be kinetically favored.

Analysis of Transition State Geometry: Computational methods also provide the geometric structure of transition states. researchgate.net This information is invaluable for understanding the origins of selectivity in a reaction. For instance, the geometry of the transition state in a reaction of this compound could reveal key steric or electronic interactions that favor the formation of one regioisomer over another.

The combination of these experimental and computational techniques provides a comprehensive picture of a reaction mechanism. While specific published data on the intermediates and transition states of this compound reactions is sparse, the application of these standard methodologies would be the route to a detailed mechanistic understanding.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of cyanoethylpyrazole derivatives. It provides unparalleled detail regarding the chemical environment of hydrogen and carbon atoms within the molecule.

¹H NMR and ¹³C NMR for Structural Assignment

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in assigning the structure of this compound compounds. rsc.orgslideshare.netyoutube.com

In the ¹H NMR spectrum of a compound like 3-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile, characteristic signals are expected. For instance, the methylene (B1212753) protons of the 2-cyanoethyl group typically appear as multiplet signals in the range of δ 2.8–3.5 ppm. The amino protons would likely produce a singlet around δ 4.6–5.0 ppm. vulcanchem.com

The ¹³C NMR spectrum provides complementary information. For the same example, peaks around δ 75–80 ppm can be attributed to the C-4 carbon of the pyrazole (B372694) ring bonded to a cyano group, while the carbons of the cyano groups themselves are expected to resonate at approximately δ 115–120 ppm. vulcanchem.com The chemical shifts in both ¹H and ¹³C NMR are crucial for confirming the substitution pattern on the pyrazole ring. youtube.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methylene (-CH₂CH₂CN) | ~2.8–3.5 | Not specified |

| Methylene (-CH₂CH₂CN) | ~2.8–3.5 | Not specified |

| Amino (-NH₂) | ~4.6–5.0 (singlet) | Not specified |

| Pyrazole C4 | Not specified | ~75–80 |

| Cyano (-CN) | Not specified | ~115–120 |

Data based on comparisons to structurally similar molecules. vulcanchem.com

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity between atoms in this compound molecules. researchgate.networdpress.comnanalysis.comua.esprinceton.eduimagej.netyoutube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. wordpress.comua.esprinceton.edu For a cyanoethyl group, COSY would show a correlation between the two methylene groups.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netua.esprinceton.edu This is vital for assigning specific carbon signals to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. researchgate.netua.esprinceton.edu This is particularly useful for identifying quaternary carbons and for confirming the connection of substituents to the pyrazole ring. For example, correlations would be expected between the protons of the cyanoethyl group and the N1-adjacent carbons of the pyrazole ring.

Dynamic NMR Studies for Tautomeric Equilibria

Dynamic NMR (DNMR) spectroscopy is a powerful tool for investigating the kinetics of processes that occur on the NMR timescale, such as tautomeric equilibria. encyclopedia.pubfu-berlin.denih.gov In certain 3(5)-aminopyrazoles, prototropic tautomerism can occur, where a proton moves between the two ring nitrogen atoms. japsonline.com

By studying changes in the NMR spectra as a function of temperature, it is possible to observe the coalescence of signals as the rate of exchange between tautomers increases. encyclopedia.pubfu-berlin.de This allows for the determination of the activation parameters of the tautomeric process. Such studies, often complemented by quantum chemical calculations, are crucial for understanding the dynamic behavior of these molecules in solution. japsonline.combeilstein-journals.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of specific frequencies of infrared radiation that correspond to bond vibrations. bme.huchemistrystudent.comvscht.czuni-muenster.de

For cyanoethylpyrazoles, the IR spectrum provides clear evidence for key functional groups: researchgate.netbeilstein-journals.org

Cyano Group (C≡N) : A strong and sharp absorption band is typically observed in the region of 2200-2260 cm⁻¹. vulcanchem.comwfu.edu For instance, in 3-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile, this stretch is predicted near 2200 cm⁻¹. vulcanchem.com

Amino Group (N-H) : In aminopyrazole derivatives, the N-H stretching vibrations appear as one or two bands (for secondary and primary amines, respectively) in the range of 3300–3500 cm⁻¹. vulcanchem.comlibretexts.org

Alkene/Aromatic C-H and C=C/C=N bonds : The pyrazole ring will exhibit C-H stretching vibrations typically above 3000 cm⁻¹ and ring stretching vibrations (C=C and C=N) in the 1400-1600 cm⁻¹ region. spectroscopyonline.com

Table 2: Characteristic IR Absorption Frequencies for Cyanoethylpyrazoles

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Cyano (C≡N) | Stretch | 2200 - 2260 | Strong, Sharp |

| Amino (N-H) | Stretch | 3300 - 3500 | Medium |

| Alkane (C-H) | Stretch | 2850 - 2990 | Medium to Strong |

| Pyrazole Ring | C=C, C=N Stretch | 1400 - 1600 | Variable |

Data compiled from general IR correlation tables and specific compound data. vulcanchem.comwfu.edulibretexts.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. sigmaaldrich.comnih.gov

Upon ionization in the mass spectrometer, a this compound molecule will form a molecular ion (M⁺), the peak of which confirms the molecular weight of the compound. sigmaaldrich.com For example, 3-amino-1-(2-cyanoethyl)-1H-pyrazole-4-carbonitrile has a calculated molecular weight of 161.17 g/mol , which would correspond to its molecular ion peak. vulcanchem.com

The fragmentation pattern provides a fingerprint of the molecule. shimadzu.comlibretexts.orglibretexts.orgwikipedia.org Common fragmentation pathways for cyanoethylpyrazoles may include:

Loss of the cyanoethyl group or parts of it.

Cleavage of the substituents from the pyrazole ring.

Fission of the pyrazole ring itself under high energy conditions.

Analyzing these fragments helps to confirm the identities and positions of the substituents on the pyrazole core. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. msu.edutechnologynetworks.com This technique is particularly useful for studying conjugated systems, such as the pyrazole ring and any attached chromophores. msu.edu

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography stands as the most definitive method for determining the atomic and molecular structure of a crystalline solid. wikipedia.org The technique involves irradiating a single crystal of the compound with a focused beam of X-rays and analyzing the resulting diffraction pattern. nih.gov The angles and intensities of the diffracted X-rays are measured, allowing for the calculation of a three-dimensional electron density map of the crystal. wikipedia.orgnih.gov From this map, the precise position of each atom in the molecule can be determined, yielding a wealth of structural information.

The primary goals of X-ray crystallography are:

To determine the three-dimensional arrangement of atoms within the crystal lattice. libretexts.org

To measure accurately the bond lengths, bond angles, and torsion angles within the molecule.

To elucidate the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that dictate the crystal packing.

For this compound, an X-ray crystallographic analysis would provide unambiguous confirmation of its molecular structure. While specific crystallographic data for the parent this compound is not widely published in major databases, the table below outlines the key parameters that would be obtained from such an analysis.

| Intermolecular Interactions | Non-covalent forces between adjacent molecules in the crystal. | Explains the stability of the crystal lattice and influences physical properties like melting point. |

Advanced Spectroscopic Techniques

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a material's chemical structure and molecular vibrations. horiba.com The technique is based on Raman scattering, an inelastic scattering process where a monochromatic light source, typically a laser, interacts with a molecule, causing a shift in the energy of the scattered photons. wikipedia.org This energy shift corresponds to the energy of specific vibrational modes within the molecule, creating a unique spectral fingerprint. edinst.com

A Raman spectrum for this compound would exhibit characteristic peaks corresponding to the vibrations of its distinct functional groups. Although a definitive experimental spectrum is not publicly cataloged, the expected vibrational frequencies can be predicted based on known data for similar functional groups.

Table 2: Predicted Characteristic Raman Shifts for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

|---|---|---|---|

| Nitrile (C≡N) | Stretching | 2240 - 2260 | A strong, sharp peak characteristic of the cyano group. |

| Pyrazole Ring | C=N Stretching | 1560 - 1600 | Indicates the double bond character within the heterocyclic ring. |

| Pyrazole Ring | C=C Stretching | 1450 - 1550 | Corresponds to the carbon-carbon double bonds in the pyrazole ring. |

| Ethyl Group (CH₂) | C-H Bending (Scissoring) | 1440 - 1480 | Relates to the methylene groups in the cyanoethyl side chain. |

| Ethyl Group (C-H) | C-H Stretching | 2850 - 3000 | Peaks associated with the aliphatic C-H bonds. |

| Pyrazole Ring (C-H) | C-H Stretching | 3050 - 3150 | Peaks associated with the aromatic C-H bonds on the pyrazole ring. |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic method specifically designed to study materials that possess unpaired electrons. wikipedia.org The fundamental principle of EPR is analogous to Nuclear Magnetic Resonance (NMR), but it excites the spins of electrons rather than atomic nuclei. wikipedia.org This makes it an invaluable tool for investigating paramagnetic species, which include organic radicals, metal complexes with unpaired electrons, and various reactive intermediates. wikipedia.orgnih.gov

This compound is a stable, closed-shell organic molecule. In its ground state, all of its electrons are paired in bonding or lone-pair orbitals. Consequently, it is a diamagnetic compound and does not have any unpaired electrons. Therefore, this compound is considered "EPR silent" and would not produce a signal in an EPR spectrometer. This technique is not applicable for the direct structural characterization of this compound itself, but it would be a critical technique if one were studying radical reactions involving the molecule.

XPS and EDS are powerful techniques used to determine the elemental composition of a sample. ltschem.comthermofisher.com

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique that analyzes the top 1-10 nanometers of a material. thermofisher.com It operates by irradiating a sample with a beam of X-rays, which causes the emission of core-level electrons. malvernpanalytical.com The kinetic energy of these emitted photoelectrons is measured, which is characteristic of the element from which they were ejected. ltschem.com XPS not only identifies the elements present but can also determine their chemical state (e.g., oxidation state, bonding environment). malvernpanalytical.comwikipedia.org For this compound, an XPS analysis would:

Provide a survey spectrum showing peaks for Carbon (C 1s) and Nitrogen (N 1s), confirming the elemental composition.

Allow for high-resolution scans of the C 1s and N 1s peaks. This could potentially distinguish between the different chemical environments of the nitrogen atoms (the two in the pyrazole ring and the one in the nitrile group) and the different types of carbon atoms.